molecular formula C13H10BrNS B14411000 Benzenecarbothioamide, N-(2-bromophenyl)- CAS No. 85433-21-2

Benzenecarbothioamide, N-(2-bromophenyl)-

Cat. No.: B14411000
CAS No.: 85433-21-2
M. Wt: 292.20 g/mol
InChI Key: JONYESCWXODNBO-UHFFFAOYSA-N
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Description

Benzenecarbothioamide, N-(2-bromophenyl)- is an organic compound with the molecular formula C13H10BrNS It is a derivative of benzenecarbothioamide where a bromine atom is substituted at the 2-position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, N-(2-bromophenyl)- typically involves the reaction of 2-bromoaniline with benzoyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-bromoaniline and benzoyl isothiocyanate.

    Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, at room temperature or slightly elevated temperatures.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for Benzenecarbothioamide, N-(2-bromophenyl)- are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioamide, N-(2-bromophenyl)- can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products vary depending on the nucleophile used.

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include amines or thiols.

Scientific Research Applications

Benzenecarbothioamide, N-(2-bromophenyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzenecarbothioamide, N-(2-bromophenyl)- involves its interaction with specific molecular targets. The bromine atom and the thioamide group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzenecarbothioamide: Lacks the bromine substitution, resulting in different reactivity and applications.

    N-(4-bromophenyl)benzenecarbothioamide: Similar structure but with bromine at the 4-position, leading to different chemical properties.

    Thiobenzamide: A simpler structure without the bromine substitution, used in different contexts.

Uniqueness

Benzenecarbothioamide, N-(2-bromophenyl)- is unique due to the presence of the bromine atom at the 2-position, which significantly influences its chemical reactivity and potential applications. This substitution can enhance its biological activity and make it a valuable compound in various research fields.

Properties

CAS No.

85433-21-2

Molecular Formula

C13H10BrNS

Molecular Weight

292.20 g/mol

IUPAC Name

N-(2-bromophenyl)benzenecarbothioamide

InChI

InChI=1S/C13H10BrNS/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h1-9H,(H,15,16)

InChI Key

JONYESCWXODNBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=S)NC2=CC=CC=C2Br

Origin of Product

United States

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